
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a vital heterocycle in the field of industrial chemistry and material science . Quinoline is another important heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has diverse applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . Some significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Quinoline and its analogues can also be synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
Molecular Structure Analysis
Thiophene contains a five-membered ring with one sulfur atom . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Thiophene derivatives are utilized in various applications such as corrosion inhibitors, organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Quinoline derivatives have been used in the synthesis of various biologically and pharmaceutically active compounds .
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of quinoline and the specific compound “N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide” are not available in the sources I found.
Scientific Research Applications
Antimicrobial Properties
Quinoline derivatives, including those containing thiophene moieties, have demonstrated antimicrobial activity . Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents. The compound’s structural features may allow it to interact with microbial enzymes or cell membranes, inhibiting growth and replication.
Analgesic and Anti-Inflammatory Effects
Thiophene-based compounds have been studied for their analgesic and anti-inflammatory properties . By modulating pain receptors or inflammatory pathways, this compound could potentially serve as a novel therapeutic agent for pain management or inflammatory conditions.
Antihypertensive Applications
Certain quinoline derivatives exhibit antihypertensive effects by affecting blood pressure regulation . Investigating the impact of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide on vascular function and hypertension could provide valuable insights.
Antitumor Activity
The combination of quinoline and thiophene motifs has piqued interest in cancer research. Some quinoline derivatives display antitumor activity, potentially through interactions with cellular targets involved in cancer progression . Further studies are warranted to explore its efficacy against specific cancer types.
Corrosion Inhibition
Thiophene derivatives have been used as inhibitors of metal corrosion . Investigating whether N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide can protect metals from corrosion could have practical applications in materials science and engineering.
Light-Emitting Diodes (LEDs)
Thiophene-containing compounds have been incorporated into organic semiconductors for LEDs . Their unique electronic properties make them suitable for optoelectronic devices. Exploring the potential of our compound in LED fabrication could contribute to energy-efficient lighting technologies.
Mechanism of Action
While the specific mechanism of action for “N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide” is not available, thiophene and quinoline derivatives are known to exhibit a variety of biological effects. For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Quinoline derivatives also show a wide range of biological and pharmaceutical activities .
properties
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-3-10-21(19(23)17-9-6-11-24-17)13-15-12-14-7-4-5-8-16(14)20-18(15)22/h4-9,11-12H,2-3,10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWXDGGETTZXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

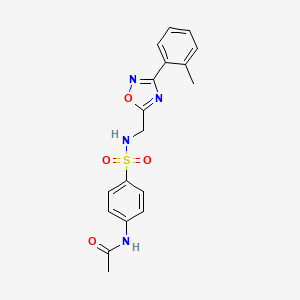
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
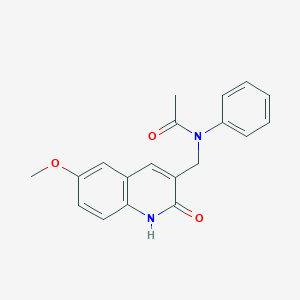
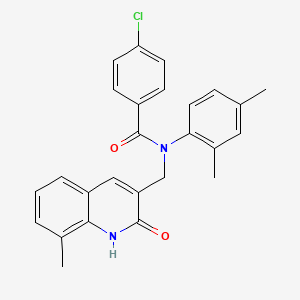
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
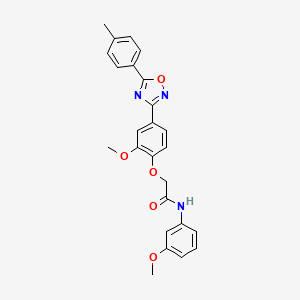
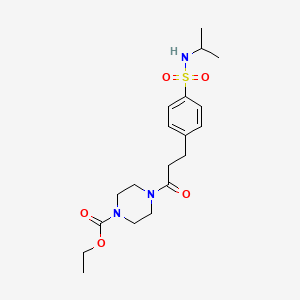
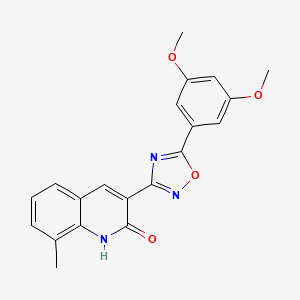
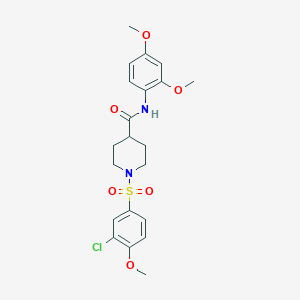
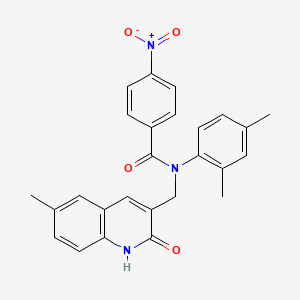
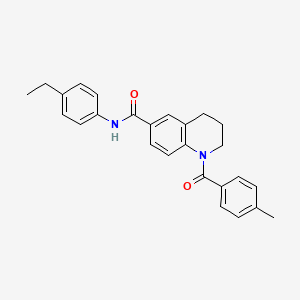
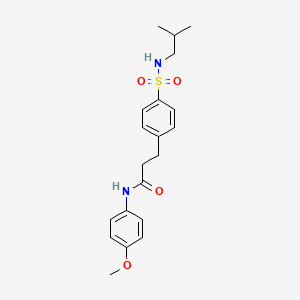
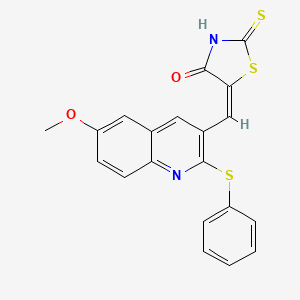
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)